Vinylbenzyl chloride

Anion-Exchange Membranes Alkaline Fuel Cells Polymer Degradation

Vinylbenzyl chloride (CAS 57458-41-0) is a bifunctional monomer containing both a reactive vinyl group and a benzylic chloride moiety, primarily supplied as a mixture of meta- and para-isomers. This isomer composition distinguishes it from pure para-vinylbenzyl chloride (CAS 1592-20-7) and pure meta-vinylbenzyl chloride, which are also available but exhibit different polymerization behaviors and downstream material properties.

Molecular Formula C9H9Cl
Molecular Weight 152.62 g/mol
CAS No. 57458-41-0
Cat. No. B1354330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinylbenzyl chloride
CAS57458-41-0
Molecular FormulaC9H9Cl
Molecular Weight152.62 g/mol
Structural Identifiers
SMILESC=CC(C1=CC=CC=C1)Cl
InChIInChI=1S/C9H9Cl/c1-2-9(10)8-6-4-3-5-7-8/h2-7,9H,1H2
InChIKeySLBOQBILGNEPEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vinylbenzyl Chloride (CAS 57458-41-0): A Mixture of meta- and para-Isomers for Differentiated Polymer Synthesis


Vinylbenzyl chloride (CAS 57458-41-0) is a bifunctional monomer containing both a reactive vinyl group and a benzylic chloride moiety, primarily supplied as a mixture of meta- and para-isomers . This isomer composition distinguishes it from pure para-vinylbenzyl chloride (CAS 1592-20-7) and pure meta-vinylbenzyl chloride, which are also available but exhibit different polymerization behaviors and downstream material properties [1]. The compound is a clear, colorless to yellow liquid with a density of 1.074 g/mL at 25 °C, a boiling point of 229 °C, and a vapor density of 5.3 (air = 1) . It is widely used as a monomer in the production of functional polymers, adhesives, coatings, ion-exchange resins, and specialty chemicals .

Why Isomer Composition in Vinylbenzyl Chloride (CAS 57458-41-0) Directly Impacts Material Performance and Stability


Substituting vinylbenzyl chloride (CAS 57458-41-0) with pure para- or meta-isomers, or with other styrenic monomers such as styrene or divinylbenzene, is not trivial due to significant differences in reactivity ratios during copolymerization, thermal stability, and the ultimate performance of the resulting polymers [1]. The para-isomer exhibits a higher propensity for hydrolysis and different reactivity in nucleophilic substitution compared to the meta-isomer, directly influencing the chlorine content and hydrophilicity of hypercrosslinked resins [2]. Furthermore, the alkali stability of anion-exchange membranes derived from these monomers is critically dependent on the substitution pattern on the aromatic ring, with the meta-isomer demonstrating markedly reduced degradation under alkaline conditions compared to the para-isomer or mixed isomers [3]. These quantifiable differences in polymer architecture and stability necessitate careful selection of the specific isomer composition for targeted applications, making generic substitution without performance validation a significant risk.

Quantitative Differentiation Evidence for Vinylbenzyl Chloride (CAS 57458-41-0) Versus Isomeric Alternatives and Common Styrenic Monomers


Superior Alkali Stability of meta-VBC vs. para-VBC and Mixed Isomers in Anion-Exchange Membranes

Anion-exchange membranes (AEMs) prepared from radiation-grafted poly(vinylbenzyltrimethylammonium) (PVBTMA) onto ETFE films using meta-only vinylbenzyl chloride (m-VBC) exhibit significantly enhanced alkali stability compared to those made from para-only VBC (p-VBC) or a commercial meta/para-mixture (similar to CAS 57458-41-0 composition). After 28 days of ex-situ treatment in 1 M aqueous KOH at 80 °C, the AEM derived from m-VBC experienced an IEC loss of only 26 ± 3%, while the AEM derived from p-VBC exhibited an IEC loss of 54 ± 2%. The AEM made from a mixed 3/4-isomer VBC (representative of CAS 57458-41-0) showed an intermediate IEC loss of 37 ± 5% [1]. This demonstrates that the meta-substitution pattern provides a quantifiable 28 percentage-point improvement in alkali resistance compared to the para-isomer under identical conditions.

Anion-Exchange Membranes Alkaline Fuel Cells Polymer Degradation

Hypercrosslinked Resin Performance: Higher Specific Surface Area and Oxygen Content with p-VBC versus Mixed Isomer VBC

In the synthesis of Davankov-type hypercrosslinked resins, the use of pure para-vinylbenzyl chloride (p-VBC) yields a resin with a significantly higher specific surface area (908 m²/g) compared to resins prepared from a mixed isomer VBC (composition similar to CAS 57458-41-0, ~70% m-; ~30% p-). The p-VBC-derived resin also exhibits a higher oxygen content (3.96 wt % O), attributed to more favored hydrolysis of the para-isomer during synthesis [1]. While the exact surface area and oxygen content for the mixed isomer resin are not reported in the same study, the authors explicitly state that the p-VBC resin provides superior performance in solid-phase extraction (SPE) of polar compounds due to this combination of high surface area and enhanced hydrophilicity [1].

Hypercrosslinked Polymers Solid-Phase Extraction Adsorbent Materials

Reactivity Ratios in Free-Radical Copolymerization: 4-Vinylbenzyl Chloride with N-Vinylpyrrolidone

The reactivity ratios for the free-radical copolymerization of 4-vinylbenzyl chloride (4-VBC, CAS 1592-20-7) with N-vinylpyrrolidone (NVP) at 70 °C in 1,4-dioxane were determined using multiple linearization methods. The values obtained (r1 for 4-VBC = 1.76; r2 for NVP = 0.66, as determined by the RREVM method) indicate that 4-VBC has a significantly higher tendency to homopropagate compared to NVP, leading to a copolymer with a gradient or block-like structure [1]. This contrasts with the behavior of styrene (r ≈ 0.5-1.0 depending on comonomer) and highlights the unique copolymerization kinetics of VBC. While this study used pure 4-VBC, the mixed isomer composition (CAS 57458-41-0) is expected to exhibit similar reactivity trends, though the presence of the meta-isomer may alter the precise ratio.

Copolymerization Kinetics Reactivity Ratios Functional Polymers

Lower Activation Energy for Radiation-Induced Grafting of VBC Compared to Styrene onto Nylon Fibers

The overall activation energy for the radiation-induced graft copolymerization of vinylbenzyl chloride (VBC) onto nylon-6 fiber via the pre-irradiation method was determined to be 22.6 kJ/mol [1]. In contrast, the overall activation energy for the photo-induced graft polymerization of styrene onto nylon-6 fiber under similar conditions has been reported as 1.2 kcal/mol (≈5.0 kJ/mol) [2]. This substantial difference (approximately 4.5-fold higher activation energy for VBC) indicates that the grafting kinetics of VBC are more sensitive to temperature and are controlled by different rate-determining steps, likely involving the reactivity of the benzyl chloride group [1]. The higher activation barrier for VBC grafting allows for greater kinetic control over graft density and chain length.

Radiation Grafting Surface Modification Polymer Brushes

Thermal Decomposition Heat of Inhibited 4-Vinylbenzyl Chloride as a Process Safety Metric

The thermal decomposition of inhibited 4-vinylbenzyl chloride (4-VBC, CAS 1592-20-7) was characterized using differential scanning calorimetry (DSC) and microcalorimetry. The total heat of decomposition for the monomer was determined to be 658.8 J/g of sample [1]. This value is a critical parameter for designing safe storage and handling protocols, as well as for sizing emergency relief systems in industrial settings [1]. While this study focused on the pure para-isomer, the mixed isomer composition (CAS 57458-41-0) is expected to exhibit a similar, though not necessarily identical, decomposition energy due to the presence of the meta-isomer, which may have different thermal stability characteristics.

Process Safety Thermal Hazard Assessment Monomer Storage

High-Value Application Scenarios for Vinylbenzyl Chloride (CAS 57458-41-0) Supported by Quantitative Differentiation Evidence


Anion-Exchange Membranes for Alkaline Fuel Cells and Water Electrolyzers

The mixed meta/para-isomer composition of vinylbenzyl chloride (CAS 57458-41-0) provides a balanced profile of alkali stability and processability for anion-exchange membranes (AEMs). While pure meta-VBC offers the highest alkali resistance (IEC loss of only 26 ± 3% after 28 days in 1 M KOH at 80 °C), the mixed isomer VBC (CAS 57458-41-0) exhibits an intermediate IEC loss of 37 ± 5%, significantly outperforming pure para-VBC (54 ± 2% IEC loss) [1]. This intermediate stability, combined with the commercial availability and lower cost of the mixed isomer compared to pure meta-VBC, makes CAS 57458-41-0 a pragmatic and economically viable choice for large-scale AEM production where a balance between durability and cost is required.

Hypercrosslinked Resins for Solid-Phase Extraction of Polar Analytes

For the synthesis of high-performance hypercrosslinked polymeric adsorbents, the choice of vinylbenzyl chloride isomer directly impacts the final material properties. Resins prepared from pure para-VBC (CAS 1592-20-7) achieve a specific surface area of 908 m²/g and an oxygen content of 3.96 wt %, which are critical for efficient solid-phase extraction (SPE) of polar compounds [2]. While the mixed isomer VBC (CAS 57458-41-0) is more readily available, it yields resins with lower surface areas and reduced hydrophilicity, as noted in comparative studies [2]. Therefore, for applications demanding maximum adsorption capacity and polar analyte retention, the pure para-isomer is the preferred monomer, whereas the mixed isomer may be suitable for less demanding applications or as a cost-effective alternative.

Controlled Radical Polymerization for Functional Polymer Brushes

The relatively high activation energy for radiation-induced grafting of vinylbenzyl chloride (VBC) onto nylon fibers (22.6 kJ/mol) compared to styrene (~5.0 kJ/mol) [3] provides a unique kinetic handle for creating well-defined polymer brushes. This higher energy barrier allows for more precise temperature control over grafting density and chain length, which is essential when preparing functional surfaces for applications such as antimicrobial coatings, biosensors, or catalyst supports. The mixed isomer VBC (CAS 57458-41-0) can be utilized in these grafting processes, with the benzyl chloride groups serving as versatile anchors for subsequent functionalization with nucleophiles such as amines or thiols [3].

Process Safety and Thermal Hazard Mitigation in Industrial Settings

For facilities handling and storing large quantities of vinylbenzyl chloride, the quantified heat of decomposition for the inhibited monomer (658.8 J/g for 4-VBC) [4] is a critical parameter for process safety management. This data, obtained via DSC and microcalorimetry, informs the design of emergency relief systems, the establishment of safe storage temperature limits, and the development of emergency response protocols. While the value pertains to the pure para-isomer, it provides a conservative estimate for the mixed isomer (CAS 57458-41-0), as the meta-isomer may exhibit different thermal behavior. This quantitative hazard information is essential for regulatory compliance and for preventing thermal runaway incidents during manufacturing and storage [4].

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